Dehydrodeoxy donepezil
Overview
Description
Dehydrodeoxy donepezil, also known as DDD, is a synthetic compound that is used in many scientific research applications. It is an analogue of the drug donepezil, which is used to treat Alzheimer’s disease. DDD is an important tool for researchers, as it can be used to study the effects of donepezil on the brain and body.
Scientific research applications
Neuroprotective Effects in Alzheimer's Disease
Donepezil, from which Dehydrodeoxy donepezil is derived, has shown promise in treating Alzheimer's disease. It is a potent acetylcholinesterase inhibitor used in Alzheimer's therapy and exhibits neuroprotective effects against ischemic damage, N-methyl-d-aspartate (NMDA) excitotoxicity, and amyloid-beta (Abeta) toxicity in rat brain primary cultured neurons. These effects are independent of acetylcholinesterase inhibition and NMDA receptor antagonism, suggesting a protective effect against progressive degeneration of brain neuronal cells in Alzheimer's disease (Akasofu et al., 2008).
Treatment of Mild Cognitive Impairment
Donepezil has been studied as an early intervention for mild cognitive impairment, which is essentially the prodromal phase of Alzheimer's disease. However, the findings for donepezil in this regard are less clear compared to its effects in more advanced stages of Alzheimer's disease (Blacker, 2005).
Protection Against Oxygen-Glucose Deprivation in Neurons
Donepezil has shown a protective effect against oxygen-glucose deprivation-induced injury to rat primary cultured cerebral cortical neurons. This effect is independent of the muscarinic and nicotinic cholinergic systems, indicating its potential in protecting against ischemic cerebrovascular disease and Alzheimer's disease (Akasofu et al., 2003).
Multitarget Drug Candidates for Alzheimer's Disease
Deoxyvasicinone-donepezil hybrids, a series related to donepezil, have been synthesized and evaluated as potential multitarget inhibitors for Alzheimer's disease. These hybrids demonstrated moderate to potent inhibition of hAChE, BACE1, and Aβ1-42 aggregation, with some exhibiting remarkable neuroprotective activity against Aβ1-42-induced damage in SH-SY5Y cells (Du et al., 2019).
Reduction in Basal Forebrain Atrophy Progression
Donepezil treatment in prodromal Alzheimer’s disease patients has been shown to reduce the rate of atrophy in the basal forebrain cholinergic system (BFCS), suggesting its efficacy in the early stages of Alzheimer's disease (Cavedo et al., 2017).
Interaction with σ1 Protein
Donepezil's interaction with the σ1 protein, rather than N-Methyl-d-aspartate (NMDA) receptor, is involved in its pharmacological actions. Donepezil displayed antidepressant-like activity in behavioral tasks through this interaction, suggesting a role beyond cholinesterase inhibition (Maurice et al., 2006).
properties
IUPAC Name |
1-benzyl-4-[(5,6-dimethoxy-1H-inden-2-yl)methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO2/c1-26-23-15-21-13-20(14-22(21)16-24(23)27-2)12-18-8-10-25(11-9-18)17-19-6-4-3-5-7-19/h3-7,13,15-16,18H,8-12,14,17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXHLNQRFRJSQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(CC2=C1)CC3CCN(CC3)CC4=CC=CC=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152653 | |
Record name | Dehydrodeoxy donepezil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dehydrodeoxy donepezil | |
CAS RN |
120013-45-8 | |
Record name | Dehydrodeoxy donepezil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120013458 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dehydrodeoxy donepezil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEHYDRODEOXY DONEPEZIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG0F70BY09 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.